

Technical Guide: Trimipramine Maleate Analytical Sensitivity (LOD/LOQ)

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Compound of Interest

Compound Name: Trimipramine (maleate)

Cat. No.: B10775395

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Executive Summary

In the development and therapeutic monitoring of Trimipramine Maleate (a tricyclic antidepressant), the choice of analytical method is dictated by the required sensitivity threshold.

- For Bioanalysis (Plasma/Serum): LC-MS/MS is the undisputed gold standard, offering an LOQ of 0.1 ng/mL, essential for detecting trace metabolites and low-dose pharmacokinetics.
- For Quality Control (QC): HPLC-UV remains the robust workhorse. While less sensitive (LOQ ~3–10 ng/mL), it is sufficient for dissolution testing and potency assays where analyte abundance is high.
- For Cost-Effective Trace Analysis: Adsorptive Stripping Voltammetry has emerged as a high-sensitivity alternative (LOD ~0.1 ng/mL) that rivals MS sensitivity at a fraction of the equipment cost, though with lower throughput.

Comparative Performance Matrix

The following table synthesizes experimental data to provide a direct comparison of sensitivity limits across major analytical platforms.

Analytical Platform	Matrix	LOD (Limit of Detection)	LOQ (Limit of Quantitation)	Linearity Range	Primary Application
LC-MS/MS (ESI+)	Human Plasma	~0.03 ng/mL	0.10 ng/mL	0.1 – 100 ng/mL	TDM, PK Studies, Trace Metabolite ID
HPLC-UV (254 nm)	Human Plasma	2.0 – 3.0 ng/mL	3.0 – 10.0 ng/mL	3 – 40 ng/mL	Routine Clinical Monitoring, QC
Voltammetry (AdSDPV)	Pharm/Bio Fluids	~0.14 ng/mL (3.5×10 ⁻¹⁰ M)	~0.40 ng/mL	10 ⁻⁹ – 10 ⁻⁶ M	Low-cost Trace Analysis, Formulation QC
Capillary Electrophoresis	Serum/Urine	~7.0 ng/mL	20.0 ng/mL	20 – 500 ng/mL	Chiral Separation (Enantiomers)
Spectrophotometry	Tablet Formulation	~2,200 ng/mL (2.2 µg/mL)	~6,600 ng/mL	20 – 60 µg/mL	Raw Material ID, Dissolution Testing

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Note on Units: 1.0 ng/mL is equivalent to 1.0 µg/L. For Trimipramine (MW ≈ 294.4 g/mol), 1 nM ≈ 0.29 ng/mL.

Deep Dive: The Gold Standard (LC-MS/MS)[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the critical path for bioanalysis due to the low therapeutic index of TCAs. The ability to distinguish Trimipramine from its demethylated metabolites without exhaustive chromatographic resolution is a key advantage.

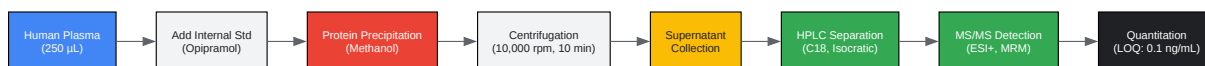
Mechanistic Insight

The high sensitivity is achieved using Electrospray Ionization (ESI) in positive mode. Trimipramine forms a protonated molecular ion

. The transition monitored in Multiple Reaction Monitoring (MRM) mode is typically m/z 295.2 → 100.1, corresponding to the cleavage of the dimethylaminopropyl side chain.

Workflow Visualization

The following diagram illustrates the validated sample preparation and analysis workflow for achieving an LOQ of 0.1 ng/mL.



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Figure 1: Validated LC-MS/MS workflow for trace determination of Trimipramine in plasma.[1]

Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS (Bioanalysis)

Objective: Quantification of Trimipramine in human plasma with LOQ of 0.1 ng/mL.[1]

1. Reagents & Standards:

- Analyte: Trimipramine Maleate standard.[1][2]
- Internal Standard (IS): Opipramol dihydrochloride or Trimipramine-d3.
- Mobile Phase: 5mM Ammonium Formate + 0.1% Formic Acid : Methanol (25:75 v/v).[1][3]

2. Sample Preparation (Protein Precipitation):

- Aliquot 250 μ L of plasma into a centrifuge tube.
- Add 50 μ L of Internal Standard working solution.
- Add 1.0 mL of Methanol (precipitating agent). Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the clear supernatant to an autosampler vial.

3. Chromatographic Conditions:

- Column: ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 μ m) or equivalent.[1][3]
- Flow Rate: 1.0 mL/min (Isocratic).[1][3]
- Injection Volume: 10 μ L.
- Run Time: ~3.0 minutes (Retention time: ~1.67 min).

4. Mass Spectrometry Parameters (Sciex API 4000 or equivalent):

- Ion Source: ESI Positive.[4]
- MRM Transitions:

- Trimipramine: 295.2 → 100.1 (Quantifier)[1][3]
- IS (Opipramol): 364.3 → 171.2[1][3]

5. Validation Criteria:

- Linearity:
over 0.1–100 ng/mL.
- Precision (CV%): <15% (except at LLOQ <20%).
- Accuracy: 85–115%.[1][3]

Protocol B: Cost-Effective HPLC-UV (Quality Control)

Objective: Routine quantification for pharmaceutical formulations or higher-concentration plasma monitoring.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

- Note: LLE is required here to concentrate the sample and remove UV-interfering matrix components, unlike the simpler precipitation used in MS.
- Alkalinize 1.0 mL plasma with 0.5 mL 2M NaOH.
- Extract with 5 mL Hexane:Isoamyl Alcohol (98:2).
- Vortex (5 min) and Centrifuge (3000 rpm, 10 min).
- Transfer organic layer to a clean tube and evaporate to dryness under
at 40°C.
- Reconstitute residue in 200 µL Mobile Phase.

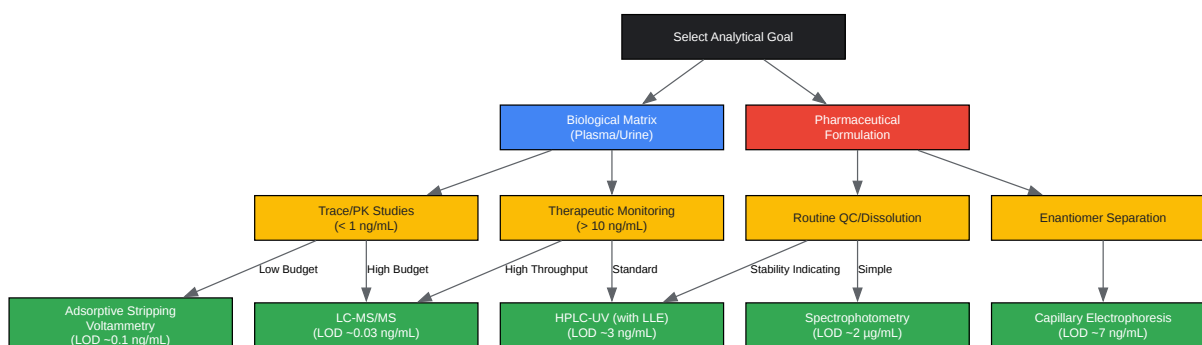
2. HPLC Conditions:

- Detection: UV Absorbance at 254 nm.[5]

- Column: C18 (e.g., μ -Bondapak or Luna C18).
- Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) (40:60 v/v).
- LOD: Expect ~3 ng/mL with this pre-concentration step.[6]

Method Selection Guide

Use the following decision tree to select the appropriate analytical technique based on your laboratory's constraints and sensitivity requirements.



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Figure 2: Decision matrix for selecting Trimipramine analytical methods.

Emerging Technology: Voltammetric Sensors

While LC-MS/MS is dominant, Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) using modified electrodes (e.g., TiO₂ nanoparticles/Amberlite XAD-2) has demonstrated remarkable sensitivity.

- Mechanism: Trimipramine accumulates on the electrode surface at open circuit potential, followed by a stripping scan.
- Performance: LODs as low as 3.5×10^{-10} M (~0.1 ng/mL) have been reported.
- Use Case: This is an excellent alternative for labs in resource-limited settings requiring trace analysis without the capital expenditure of a mass spectrometer.

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